![molecular formula C26H31N5O3 B2413261 N-butyl-2-{4-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetyl]piperazin-1-yl}acetamide CAS No. 1115392-47-6](/img/structure/B2413261.png)
N-butyl-2-{4-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetyl]piperazin-1-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-2-{4-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetyl]piperazin-1-yl}acetamide is a complex organic compound that features a quinazolinone core, a piperazine ring, and a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-{4-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetyl]piperazin-1-yl}acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Acylation of Piperazine: The piperazine ring is acylated using acyl chlorides or anhydrides to introduce the acetyl group.
Coupling Reactions: The quinazolinone and piperazine derivatives are coupled using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
N-Butylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the piperazine nitrogen.
Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone core.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen and the butyl chain.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides (e.g., butyl bromide) in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of quinazolinone N-oxides or piperazine N-oxides.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of N-alkylated piperazine derivatives.
Scientific Research Applications
N-butyl-2-{4-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetyl]piperazin-1-yl}acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to known pharmacophores.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Pharmaceutical Research: It serves as a lead compound in the development of new drugs targeting various diseases.
Industrial Applications: The compound can be used in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of N-butyl-2-{4-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetyl]piperazin-1-yl}acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.
Pathways Involved: It can modulate signaling pathways by inhibiting or activating specific proteins, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4(3H)-one share structural similarities.
Piperazine Derivatives: Compounds such as 1-acetylpiperazine are structurally related.
Uniqueness
N-butyl-2-{4-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetyl]piperazin-1-yl}acetamide is unique due to its combination of a quinazolinone core with a piperazine ring and a butyl chain, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-butyl-2-[4-[2-(2-oxo-4-phenylquinazolin-1-yl)acetyl]piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O3/c1-2-3-13-27-23(32)18-29-14-16-30(17-15-29)24(33)19-31-22-12-8-7-11-21(22)25(28-26(31)34)20-9-5-4-6-10-20/h4-12H,2-3,13-19H2,1H3,(H,27,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKKUNTUTGPWEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN1CCN(CC1)C(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
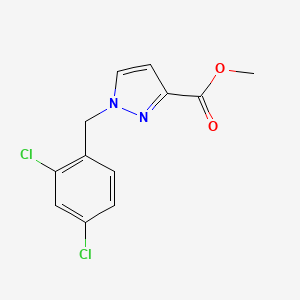
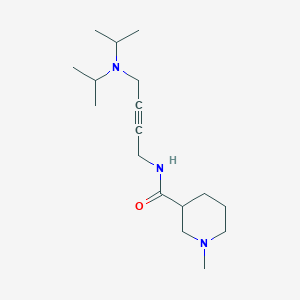
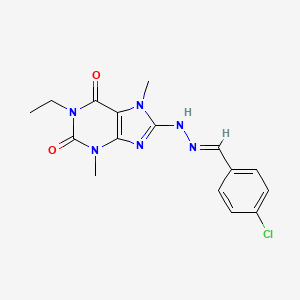
![(S)-1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-yl)-2-phenyl-ethylamine](/img/structure/B2413186.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2413187.png)
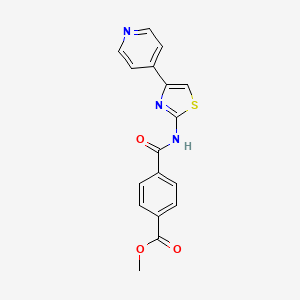
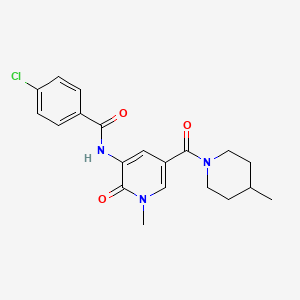
![(5-Fluoropyridin-3-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2413192.png)
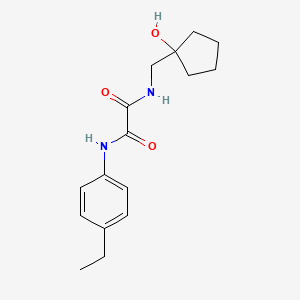
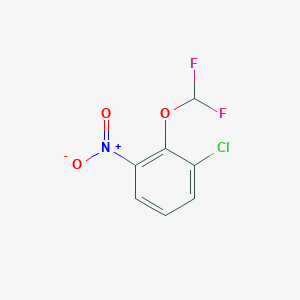
![4-[(1,3-Dioxoisoindol-2-yl)methyl]benzamide](/img/structure/B2413197.png)
![3-chloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2413198.png)
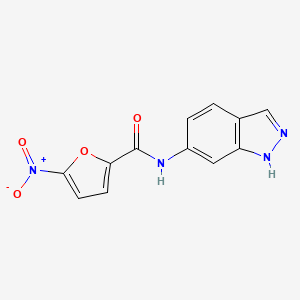
![6-[4-[2-(2-Chlorophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2413200.png)
